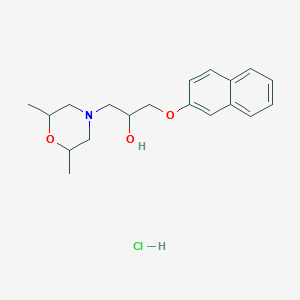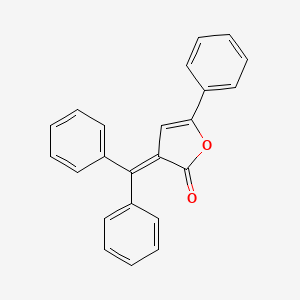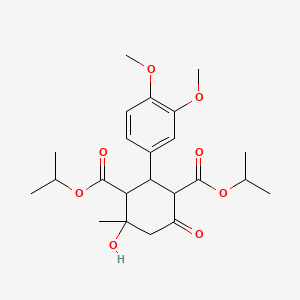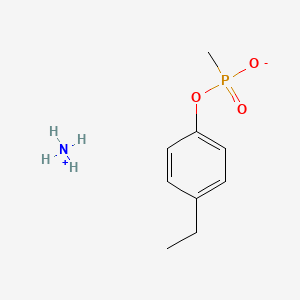![molecular formula C15H13N3O3S3 B5110144 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide binds irreversibly to BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide blocks downstream signaling pathways, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to reduce the proliferation and survival of B-cells, induce apoptosis, and inhibit the activation of downstream signaling pathways. N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
実験室実験の利点と制限
One advantage of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation is the potential for off-target effects, which may result in toxicity or adverse effects. Further studies are needed to evaluate the safety and efficacy of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in clinical trials.
将来の方向性
There are several potential future directions for the development and use of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One direction is the evaluation of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other targeted therapies or chemotherapy agents, to enhance its anti-tumor activity and overcome resistance. Another direction is the investigation of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide and monitor treatment efficacy may improve patient selection and clinical outcomes.
合成法
The synthesis of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials used in the synthesis are commercially available and the process is scalable. The detailed synthesis method has been described in a patent filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has demonstrated potent anti-tumor activity and has been shown to overcome resistance to other BTK inhibitors. N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been evaluated in combination with other targeted therapies and chemotherapy agents, showing synergistic effects.
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-14(10-12-2-1-8-22-12)17-11-3-5-13(6-4-11)24(20,21)18-15-16-7-9-23-15/h1-9H,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBJTUHECDVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)